molecular formula C12H15N3O2S2 B5700367 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 6314-73-4

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B5700367
CAS No.: 6314-73-4
M. Wt: 297.4 g/mol
InChI Key: RVZBTLZCOLGOHU-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, resulting in the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory diseases. Additionally, this compound has been found to exhibit potent antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide in lab experiments has several advantages and limitations. One of the significant advantages of using this compound is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of novel drugs for the treatment of various inflammatory diseases. Additionally, this compound exhibits potent antioxidant properties, which may contribute to its anti-inflammatory effects. However, one of the limitations of using this compound is its relatively low solubility, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide. One of the significant future directions is the development of novel drugs based on this compound for the treatment of various inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of scientific research. Furthermore, the development of more efficient synthesis methods for this compound may facilitate its use in various experiments.

Synthesis Methods

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is synthesized using a multistep process. The first step involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-thiol with 4-chloro-3-nitrotoluene in the presence of a base to form 5-isopropyl-1,3,4-thiadiazol-2-yl-4-nitrotoluene. The second step involves the reduction of the nitro group to an amino group using a reducing agent. The final step involves the reaction of the amino group with benzenesulfonyl chloride to form this compound.

Scientific Research Applications

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been found to exhibit potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory diseases.

Properties

IUPAC Name

4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-8(2)11-13-14-12(18-11)15-19(16,17)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZBTLZCOLGOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212487
Record name N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide
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Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-73-4
Record name 4-Methyl-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
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Record name N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide
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Record name N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide
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Record name N-[5-isopropyl-1,3,4-thiadiazol-2-yl]-p-toluenesulphonamide
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Record name N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-P-TOLUENESULFONAMIDE
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